molecular formula C26H18I2O4Si B12685466 Diphenylsilylene 3-iodobenzoate CAS No. 129472-16-8

Diphenylsilylene 3-iodobenzoate

Cat. No.: B12685466
CAS No.: 129472-16-8
M. Wt: 676.3 g/mol
InChI Key: OZIDCGJYAKFLFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenylsilylene 3-iodobenzoate is a chemical compound with the molecular formula C26-H18-I2-O4-Si and a molecular weight of 676.33 g/mol It is an ester of benzoic acid and diphenylsilylene, featuring an iodine atom at the 3-position of the benzoate ring

Preparation Methods

The synthesis of Diphenylsilylene 3-iodobenzoate typically involves the esterification of 3-iodobenzoic acid with diphenylsilylene. One common method includes the reaction of 3-iodobenzoic acid with diphenylsilylene dichloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and typically requires a solvent like dichloromethane. The product is then purified through recrystallization or column chromatography .

Mechanism of Action

The mechanism of action of Diphenylsilylene 3-iodobenzoate involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the ester functional group. The iodine atom can undergo oxidative addition, making the compound a useful intermediate in metal-catalyzed cross-coupling reactions. The ester group can be hydrolyzed or reduced, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Diphenylsilylene 3-iodobenzoate can be compared with other similar compounds such as:

This compound stands out due to its unique combination of the silylene and iodine functionalities, which provide it with a broad range of reactivity and applications in various fields of research.

Properties

CAS No.

129472-16-8

Molecular Formula

C26H18I2O4Si

Molecular Weight

676.3 g/mol

IUPAC Name

2-[(2-carboxy-6-iodophenyl)-diphenylsilyl]-3-iodobenzoic acid

InChI

InChI=1S/C26H18I2O4Si/c27-21-15-7-13-19(25(29)30)23(21)33(17-9-3-1-4-10-17,18-11-5-2-6-12-18)24-20(26(31)32)14-8-16-22(24)28/h1-16H,(H,29,30)(H,31,32)

InChI Key

OZIDCGJYAKFLFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=C(C=CC=C3I)C(=O)O)C4=C(C=CC=C4I)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.